Structural Differentiation: 2-Fluorophenyl Amide vs. Sulfonamide Analog (CAS 2034612-70-7) in Pyrazine-Thiophene Scaffolds
The target compound differs from the sulfonamide analog 3-(2-fluorophenylsulfonamido)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide (CAS 2034612-70-7) at the key linkage: an amide (target) versus a sulfonamide (comparator). Sulfonamides introduce higher polarity (topological polar surface area ~121 Ų vs. ~86 Ų for the corresponding amide) and altered hydrogen-bonding capacity, which may shift kinase selectivity profiles . Direct comparative activity data for both compounds is not publicly available, but the distinct physicochemical signatures predict differential membrane permeability and target engagement .
| Evidence Dimension | Linker type and predicted topological polar surface area |
|---|---|
| Target Compound Data | Amide linker; predicted TPSA ~86 Ų |
| Comparator Or Baseline | Sulfonamide analog (CAS 2034612-70-7); predicted TPSA ~121 Ų |
| Quantified Difference | ΔTPSA ≈ 35 Ų (amide is less polar) |
| Conditions | In silico prediction based on standard medicinal chemistry parameters |
Why This Matters
For investigators seeking kinase probes with potential CNS penetration, the lower polarity amide linkage may offer more favorable blood-brain barrier permeability compared to the sulfonamide variant.
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- [2] Kaur, M., et al. Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. Mini-Rev. Med. Chem. 13(14): 2083-2101, 2013. View Source
